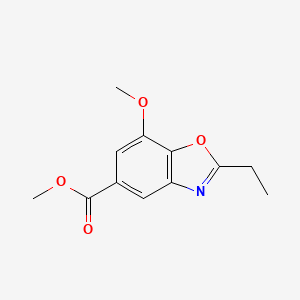

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Description

Structural Classification within Benzoxazole Derivatives

Core Benzoxazole Architecture

The benzoxazole scaffold consists of a benzene ring fused to an oxazole ring, featuring oxygen at position 1 and nitrogen at position 3. Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate modifies this core with three functional groups:

- Position 2 : Ethyl group ($$-\text{CH}2\text{CH}3$$)

- Position 5 : Methyl ester ($$-\text{COOCH}_3$$)

- Position 7 : Methoxy group ($$-\text{OCH}_3$$).

These substitutions influence electronic distribution, solubility, and steric interactions, making the compound distinct from simpler benzoxazoles like 2-methyl-1,3-benzoxazole or unsubstituted benzoxazole.

Comparative Structural Analysis

Table 1 highlights structural differences between methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate and related derivatives:

Properties

IUPAC Name |

methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-4-10-13-8-5-7(12(14)16-3)6-9(15-2)11(8)17-10/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLOQZFMMCQTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation of 2-Aminobenzoxazole Derivatives

Method Overview:

This classical approach involves the condensation of methyl 2-aminobenzoxazole-5-carboxylate with suitable aldehydes or acylating agents to introduce the ethyl and methoxy groups at specific positions.

- Starting Material: Methyl 2-aminobenzoxazole-5-carboxylate (IV).

- Reagents: Aromatic aldehydes (for methoxy substitution), ethylating agents (e.g., ethyl halides), and catalysts such as acids or bases.

- Reaction Conditions:

- Typically performed under reflux in solvents like ethanol or acetic acid.

- Microwave-assisted synthesis has been employed to enhance reaction efficiency and yields.

- Outcome: Formation of methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate through condensation and subsequent cyclization steps.

- Microwave irradiation at controlled temperatures (around 130°C) accelerates the formation of benzoxazole derivatives with high purity.

- The process involves initial formation of Schiff bases, followed by cyclization to form the benzoxazole ring (as demonstrated in the synthesis of related benzoxazole derivatives in literature).

Cyclization of 2-Aminophenols with Ethyl and Methoxy Precursors

Method Overview:

This route involves the cyclization of suitably substituted 2-aminophenols or their derivatives with ethyl and methoxy groups.

- Step 1: Synthesis of 2-aminophenol derivatives bearing methyl esters.

- Step 2: Alkylation with ethyl halides to introduce the ethyl group at the 2-position.

- Step 3: Methoxylation at the 7-position via methylation reagents such as methyl iodide or dimethyl sulfate in the presence of base.

- Step 4: Cyclization under acidic or thermal conditions to form the benzoxazole ring.

- This method is efficient when employing microwave-assisted heating, which reduces reaction times and improves yields.

- The cyclization step is facilitated by the formation of the heterocyclic ring via intramolecular nucleophilic attack.

Multi-step Synthesis Involving Intermediates

Method Overview:

A more complex approach involves synthesizing intermediates such as methyl 2-aminobenzoxazole-5-carboxylate, followed by functionalization at the 2- and 7-positions.

- Step 1: Synthesis of methyl 2-aminobenzoxazole-5-carboxylate via nitration, reduction, and cyclization.

- Step 2: Alkylation of the amino group or aromatic ring with ethyl groups using ethyl halides under basic conditions.

- Step 3: Methoxylation of the aromatic ring using methylating agents.

- Step 4: Final purification through recrystallization or chromatography.

- This approach allows for precise control over substitution patterns.

- Yields are optimized by employing microwave irradiation and selecting appropriate solvents such as acetonitrile or ethanol.

Data Table Summarizing Preparation Methods

Notes on Research Findings

- Microwave-assisted synthesis significantly enhances reaction rates and yields, reducing typical reaction times from hours to minutes.

- Choice of solvents such as acetonitrile, ethanol, or dimethylformamide (DMF) influences the efficiency and purity of the final product.

- Reagents like methyl iodide or dimethyl sulfate are commonly used for methylation, while ethyl halides are employed for ethylation.

- Purification techniques include recrystallization, column chromatography, and filtration, ensuring high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the benzoxazole ring critically determine the compound’s physicochemical and biological behavior. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzoxazole Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound enhances solubility in polar solvents compared to bromo or nitro substituents (electron-withdrawing), which increase lipophilicity .

Physicochemical Properties

Table 2: Physicochemical Properties

*Estimated using computational tools; experimental data unavailable.

Key Observations :

Biological Activity

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their wide range of biological activities. The specific compound , methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate, belongs to this class and exhibits promising properties that can be harnessed for medicinal applications.

The biological activity of methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is primarily attributed to its interaction with various biomolecules. Key mechanisms include:

- Antimicrobial Activity : This compound has shown efficacy against pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. The presence of electron-withdrawing groups enhances its antimicrobial properties by disrupting bacterial cell wall synthesis and function.

- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspases and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | P. aeruginosa, K. pneumoniae | Inhibition of cell wall synthesis |

| S. aureus, A. niger | Disruption of cellular functions | |

| Anticancer | Breast (MCF-7), Lung (A549) | Induction of apoptosis via caspase activation |

| Prostate (PC3), Colorectal (HCT-116) | Inhibition of topoisomerase II |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoxazole derivatives, including methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate. The compound demonstrated significant inhibitory effects against selected Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported in the range of 10–50 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines revealed that methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity . The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

- Structure–Activity Relationship : Research has shown that modifications in the benzoxazole structure can significantly influence biological activity. For instance, substituents such as methoxy groups enhance both antimicrobial and anticancer efficacy by improving binding affinity to target enzymes.

Q & A

Q. What role does the ethyl group play in modulating biological activity compared to bulkier substituents?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing ethyl with isopropyl). Test in vitro bioactivity (e.g., MIC against S. aureus). The ethyl group balances lipophilicity (logP ~2.5) and steric hindrance, optimizing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.